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Compound of Interest

Compound Name: 1-Demethylcolchicine

CAS No.: 3464-68-4

Cat. No.: B107957

Get Quote

Executive Context & Mechanistic Causality
Colchicine is a classical tropolone alkaloid renowned for its potent antimitotic properties. While

it remains a frontline therapy for acute gout and familial Mediterranean fever, its clinical and

experimental utility is severely constrained by a narrow therapeutic window. The primary

mechanism of its dose-limiting cytotoxicity stems from high-affinity binding to the β-tubulin

heterodimer, which induces microtubule depolymerization, subsequent G2/M cell cycle arrest,

and apoptosis (1)[1].

To engineer compounds with a wider therapeutic index, structural modifications—specifically

demethylation—have been extensively evaluated. The trimethoxybenzene ring (Ring A) of

colchicine is critical for its hydrophobic interaction with the tubulin binding pocket.

Demethylation at the C1 position to form 1-Demethylcolchicine (1-DMC) replaces a methoxy

group with a hydroxyl group. This subtle structural shift alters the electronic distribution and

steric bulk, converting a hydrogen bond acceptor into a donor. Consequently, 1-DMC exhibits a

nearly 40% reduction in tubulin binding affinity, which directly attenuates the downstream

activation of the JNK/SAPK apoptotic pathway (2)[2]. This mechanistic dampening is the root

cause of 1-DMC's significantly lower acute cytotoxicity compared to its parent compound.
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Quantitative Comparative Data
The reduction in target engagement directly correlates with an increased LD50 (lower toxicity)

in in vivo models. The table below summarizes the critical pharmacodynamic and toxicological

metrics comparing the two compounds (3)[3].

Parameter Colchicine 1-Demethylcolchicine

Molecular Formula C22H25NO6 C21H23NO6

Molecular Weight 399.44 g/mol 385.41 g/mol

Tubulin Binding Affinity 90% 50%

Acute Toxicity (LD50, mice) 26 mg/kg 68 mg/kg

JNK/SAPK Pathway Activation Strong Moderate

Primary Metabolic Route CYP3A4 Demethylation
Phase II Conjugation

(Predicted)

Self-Validating Experimental Workflows
To objectively quantify the comparative cytotoxicity and mechanistic divergence of these

compounds, a dual-assay system is mandatory. By pairing a cell-free target engagement assay

with a cell-based phenotypic assay, we isolate membrane permeability and efflux dynamics

from true receptor affinity.

Protocol A: In Vitro Tubulin Polymerization Assay (Cell-
Free)
Causality Check: This assay directly measures the primary mechanistic target. By using a cell-

free system, we eliminate the confounding variables of P-glycoprotein (P-gp) efflux, allowing for

the direct validation of the C1-demethylation's effect on binding affinity.

Step-by-Step Methodology:

Buffer Preparation: Prepare cold PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2,

pH 6.9) supplemented with 1 mM GTP.
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Protein Reconstitution: Reconstitute highly purified porcine neuronal tubulin in the PEM

buffer to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous

polymerization.

Compound Dosing: In a pre-chilled 96-well half-area plate, add Colchicine and 1-DMC at

varying concentrations (0.1 μM to 50 μM). Maintain a constant 1% DMSO vehicle control

across all wells.

Initiation & Kinetic Measurement: Rapidly add the tubulin solution to the compound wells.

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

Data Acquisition: Measure absorbance at 340 nm every 60 seconds for 1 hour.

Validation Logic: Calculate the maximum velocity (

) of polymerization. Because 1-DMC has a 50% lower binding affinity, its

of tubulin polymerization will be significantly higher (less inhibited) than that of equimolar
colchicine.

Protocol B: Primary Hepatocyte Cytotoxicity (MTT)
Assay (Cell-Based)
Causality Check: Hepatocytes are the primary site of colchicine metabolism via the CYP3A4

enzyme (4)[4]. Utilizing primary human hepatocytes provides a physiologically accurate model

to assess acute cytotoxicity while accounting for intrinsic metabolic stability.

Step-by-Step Methodology:

Cell Seeding: Seed primary human hepatocytes in collagen-coated 96-well plates at a

density of

cells/well using Williams' Medium E supplemented with 10% FBS. Incubate for 24 hours at
37°C, 5% CO2 to allow monolayer formation.

Drug Exposure: Aspirate the culture media. Replace with serum-free media containing serial

dilutions of Colchicine or 1-DMC (1 μM to 100 μM). Incubate for exactly 24 hours.
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Metabolic Labeling: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4

hours. Viable cells with active mitochondrial succinate dehydrogenase will cleave the

tetrazolium ring, yielding purple formazan crystals.

Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 100 μL of

pure DMSO per well and agitate on an orbital shaker for 10 minutes.

Quantification: Read absorbance at 570 nm.

Validation Logic: Plot dose-response curves to calculate the

. 1-DMC will demonstrate a right-shifted

curve, confirming its reduced cytotoxicity at the cellular level.

Mechanistic Pathway Visualization
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Figure 1: Comparative signaling pathway of Colchicine and 1-Demethylcolchicine inducing

cellular apoptosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b107957/docs?utm_src=pdf-body#comparative-cytotoxicity-guide-colchicine-vs-1-demethylcolchicine
https://www.benchchem.com/product/b107957/docs?utm_src=pdf-body#comparative-cytotoxicity-guide-colchicine-vs-1-demethylcolchicine
https://www.benchchem.com/product/b107957?utm_src=pdf-custom-synthesis#bc-rfq
https://pdfs.semanticscholar.org/6ff9/748657edeeb3c23701557a077e45f08a14a3.pdf
https://www.americanchemicalsuppliers.com/list/search?search=tubulin
https://dokumen.pub/the-alkaloids-chemistry-and-pharmacology-41-0124695418-9780124695412.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955668/
https://www.benchchem.com/product/b107957/docs#comparative-cytotoxicity-guide-colchicine-vs-1-demethylcolchicine
https://www.benchchem.com/product/b107957/docs#comparative-cytotoxicity-guide-colchicine-vs-1-demethylcolchicine
https://www.benchchem.com/product/b107957/docs#comparative-cytotoxicity-guide-colchicine-vs-1-demethylcolchicine
https://www.benchchem.com/product/b107957/docs#comparative-cytotoxicity-guide-colchicine-vs-1-demethylcolchicine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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